molecular formula C10H21ClN2 B1378302 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride CAS No. 1394042-08-0

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride

Cat. No.: B1378302
CAS No.: 1394042-08-0
M. Wt: 204.74 g/mol
InChI Key: YIDKBAUYWQOMSZ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2 and a molecular weight of 204.74 g/mol. This compound is primarily used as a research chemical and is known for its unique structural properties, which make it a valuable building block in various chemical syntheses.

Scientific Research Applications

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to understand the interactions and functions of carboximidamide-containing molecules.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-(Propan-2-yl)cyclohexanone with an appropriate amine under acidic conditions to form the carboximidamide, followed by the addition of hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets vary based on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    4-(Propan-2-yl)cyclohexane-1-carboxamide: Similar structure but lacks the imidamide group, leading to different reactivity and applications.

    4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide, resulting in different chemical properties and uses.

    4-(Propan-2-yl)cyclohexane-1-carboximidamide: The free base form without the hydrochloride salt, which may have different solubility and stability characteristics.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12;/h7-9H,3-6H2,1-2H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDKBAUYWQOMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Reactant of Route 2
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Reactant of Route 3
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Reactant of Route 4
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Reactant of Route 5
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Reactant of Route 6
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride

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